molecular formula C16H18ClN3O2 B6716746 N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Cat. No.: B6716746
M. Wt: 319.78 g/mol
InChI Key: HLFOKKMIPYUQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a chemical compound characterized by its unique structure, which includes a chloro-substituted phenyl ring, a cyclopentyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the core oxadiazole ring. One common approach is the cyclization of amidoximes with carboxylic acids or their derivatives under acidic conditions. The resulting oxadiazole intermediate is then further functionalized to introduce the chloro-substituted phenyl group and the propanamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

  • Reduction: Reduction reactions can be performed on the oxadiazole ring or the propanamide group.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles such as amines or alcohols, with suitable solvents and temperatures to facilitate the reaction.

Major Products Formed:

  • Oxidation can yield phenolic derivatives, which may have different biological activities.

  • Reduction can produce amines or alcohols, depending on the specific conditions.

  • Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antibacterial, antifungal, or anticancer properties.

Medicine: The compound and its derivatives are being investigated for their therapeutic potential. They may be used in the development of new drugs to treat various diseases, including infections and cancer.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline

  • 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol

  • 2-(1,2,4-oxadiazol-5-yl)anilines

Uniqueness: N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-2-14(21)18-13-8-7-11(17)9-12(13)16-19-15(20-22-16)10-5-3-4-6-10/h7-10H,2-6H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFOKKMIPYUQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.